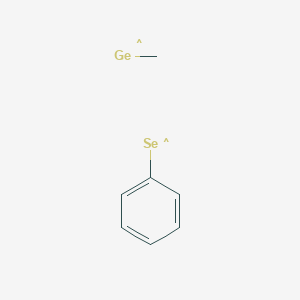
Methylgermyl--phenylselanyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylgermyl–phenylselanyl (1/1) is an organometallic compound that contains both germanium and selenium atoms. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of both germanium and selenium in the molecule allows for a range of chemical reactions and interactions that can be exploited for different purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylgermyl–phenylselanyl (1/1) typically involves the reaction of methylgermanium compounds with phenylselenium reagents. One common method is the reaction of trimethylgermanium chloride with phenylselenium bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Methylgermyl–phenylselanyl (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methylgermyl–phenylselanyl (1/1) undergoes a variety of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or germyl derivatives.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and germyl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methylgermyl–phenylselanyl (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Used in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of Methylgermyl–phenylselanyl (1/1) involves its interaction with various molecular targets and pathways. The selenium atom in the compound can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. These properties make it a potential candidate for anticancer and antiviral therapies.
Vergleich Mit ähnlichen Verbindungen
Methylgermyl–phenylselanyl (1/1) can be compared with other organoselenium and organogermanium compounds:
Similar Compounds: Phenylselanyl–trimethylgermyl, 1-Phenylselanylazulene, and 1,3-Bis(phenylselanyl)azulene.
Uniqueness: The combination of germanium and selenium in a single molecule provides unique chemical properties that are not observed in compounds containing only one of these elements. This dual functionality allows for a wider range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61501-49-3 |
|---|---|
Molekularformel |
C7H8GeSe |
Molekulargewicht |
243.74 g/mol |
InChI |
InChI=1S/C6H5Se.CH3Ge/c7-6-4-2-1-3-5-6;1-2/h1-5H;1H3 |
InChI-Schlüssel |
OFXRTGFLRYSXNB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge].C1=CC=C(C=C1)[Se] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
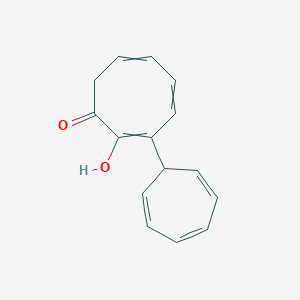
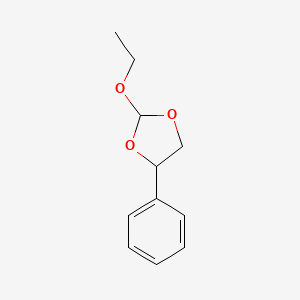
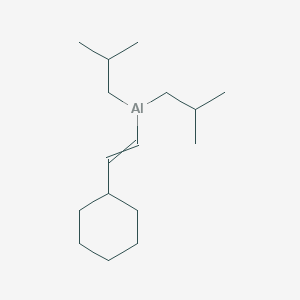
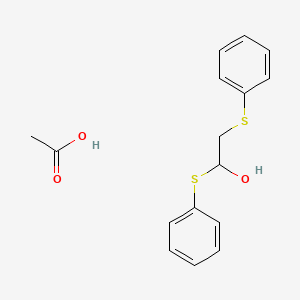

![Butanoic acid, 2-[(4-fluorobenzoyl)amino]-3-oxo-, ethyl ester](/img/structure/B14588619.png)
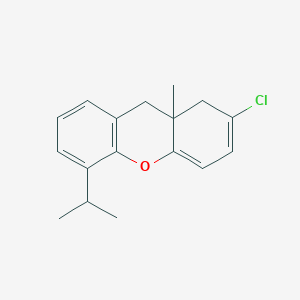

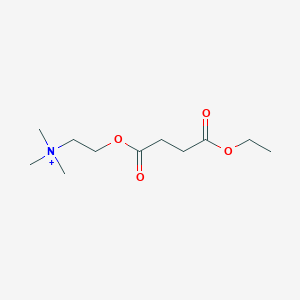
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
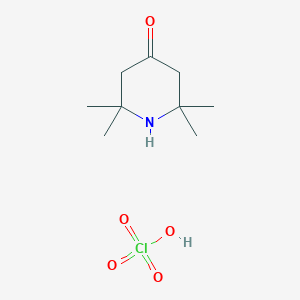
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
